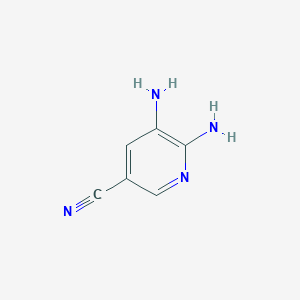

5,6-Diaminonicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-diaminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSZQUXILYAWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615659 | |

| Record name | 5,6-Diaminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107238-27-7 | |

| Record name | 5,6-Diaminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Current Research Landscape of Nicotinonitrile Derivatives

Significance of Heterocyclic Pyridines in Chemical Research

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are a cornerstone of organic chemistry. wikipedia.org Among these, nitrogen-containing heterocycles are of paramount importance due to their widespread occurrence in natural products and their diverse biological activities. imist.maopenmedicinalchemistryjournal.com The pyridine (B92270) ring, a six-membered aromatic heterocycle with one nitrogen atom, is a particularly privileged scaffold in medicinal chemistry and drug design. rsc.orgnih.gov

The significance of pyridine derivatives stems from several key attributes:

Prevalence in Nature and Pharmaceuticals: Pyridine scaffolds are found in numerous natural products, including alkaloids like nicotine, and essential vitamins such as niacin (nicotinic acid) and pyridoxine. rsc.orgnih.gov Furthermore, a significant portion of FDA-approved drugs contain a pyridine moiety, highlighting its importance in pharmaceutical development. rsc.orgnih.gov

Versatile Chemical Properties: The nitrogen atom in the pyridine ring imparts unique chemical properties, including basicity, hydrogen bonding capability, and the ability to act as a bioisostere for other functional groups. rsc.org These characteristics allow for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability. nih.gov

Scaffold for Diverse Biological Activities: Pyridine-based compounds have demonstrated a wide array of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties. imist.marsc.org The versatility of the pyridine ring allows for easy functionalization, enabling the creation of diverse chemical libraries for drug discovery. nih.gov

Overview of Diaminonicotinonitriles in Synthetic Chemistry and Bioactive Compound Design

Within the vast family of pyridine derivatives, diaminonicotinonitriles represent a class of compounds with significant potential in synthetic chemistry. These molecules are characterized by a pyridine ring substituted with two amino groups and a nitrile group. This specific arrangement of functional groups makes them highly valuable building blocks for the synthesis of more complex heterocyclic systems.

Diaminonicotinonitriles, such as 5,6-Diaminonicotinonitrile, serve as versatile precursors in various chemical reactions. The presence of vicinal amino groups allows for cyclization reactions to form fused heterocyclic rings, such as imidazopyridines. imist.ma The nitrile group can be readily transformed into other functional groups, further expanding the synthetic possibilities. cymitquimica.com

The utility of diaminonicotinonitriles extends to the design of bioactive compounds. The structural motifs accessible from these precursors are often found in molecules with interesting pharmacological properties. For instance, research has shown that derivatives of this compound exhibit potential as anticancer agents. The ability to readily synthesize a variety of derivatives from a common diaminonicotinonitrile core facilitates the exploration of structure-activity relationships, a crucial aspect of drug discovery. openmedicinalchemistryjournal.com

Chemical Profile of this compound

This compound, also known by its IUPAC name 5,6-diaminopyridine-3-carbonitrile, is an organic compound with the chemical formula C₆H₆N₄. nih.govfluorochem.co.uk It is a derivative of nicotinonitrile, featuring two amino groups at the 5 and 6 positions of the pyridine ring.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄ | nih.gov |

| Molecular Weight | 134.14 g/mol | nih.gov |

| IUPAC Name | 5,6-diaminopyridine-3-carbonitrile | nih.gov |

| CAS Number | 107238-27-7 | nih.gov |

| Synonyms | 5,6-DIAMINOPYRIDINE-3-CARBONITRILE, 3-Pyridinecarbonitrile, 5,6-diamino- | nih.gov |

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process. A common route starts with the nitration of nicotinonitrile to introduce nitro groups at the 5 and 6 positions. This dinitro intermediate is then subsequently reduced to form the desired diamino product.

The reactivity of this compound is largely dictated by the presence of the two amino groups and the nitrile functionality. The amino groups can undergo various reactions, including substitution and condensation. The adjacent positioning of the amino groups facilitates cyclization reactions, making it a valuable precursor for the synthesis of fused heterocyclic systems. For example, it can be used to synthesize imidazo[4,5-b]pyridine derivatives. google.com

Applications in Research

The unique structural features of this compound make it a compound of interest in several areas of chemical research:

Medicinal Chemistry: As a versatile building block, this compound is utilized in the synthesis of novel compounds with potential therapeutic applications. Research has explored its use in the development of agents for treating parasitic diseases. google.com

Organic Synthesis: The reactivity of its functional groups makes it a valuable intermediate for the construction of a variety of heterocyclic compounds. Its ability to participate in cyclization reactions is particularly noteworthy.

Materials Science: The nitrogen-rich nature of this compound and its derivatives suggests potential applications in the development of new materials with specific properties.

Synthetic Methodologies for 5,6 Diaminonicotinonitrile and Analogues

Direct Synthetic Routes to 5,6-Diaminonicotinonitrile

Direct synthesis of this compound typically proceeds through a two-step process starting from nicotinonitrile. This approach focuses on introducing the two amino groups onto the pyridine (B92270) ring through nitration followed by reduction.

The initial step involves the nitration of the nicotinonitrile ring to introduce nitro groups at the 5 and 6 positions. This electrophilic aromatic substitution is generally carried out using a potent nitrating agent, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the necessary nitronium ion (NO₂⁺). The resulting intermediate is 5,6-dinitronicotinonitrile.

The second step is the reduction of the dinitro intermediate to the target diamino compound. A common and efficient method for this transformation is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This process effectively reduces the nitro groups to amino groups, yielding this compound.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | 5,6-Dinitronicotinonitrile |

| 2 | Reduction | H₂, Pd/C | This compound |

Multistep Synthesis from Precursors

More complex synthetic routes build the nicotinonitrile scaffold from acyclic or different heterocyclic precursors. These multistep strategies offer flexibility in introducing various substituents onto the final molecule.

Malononitrile (B47326) and its derivatives are versatile building blocks in heterocyclic synthesis due to the reactivity of their methylene (B1212753) group. derpharmachemica.com They are frequently used in Knoevenagel condensation reactions with aldehydes or ketones to form intermediates that can subsequently cyclize to create the pyridine ring. derpharmachemica.comchem-soc.si

One common strategy involves the reaction of a ketone, an aldehyde, and a malononitrile derivative (such as ethyl cyanoacetate) in the presence of a catalyst like ammonium (B1175870) acetate. chem-soc.si The reaction sequence typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. chem-soc.si This is followed by a Michael addition of the ketone, cyclization with the elimination of a small molecule (like ethanol), and finally dehydrogenation to yield the substituted nicotinonitrile derivative. chem-soc.si These methods can produce nicotinonitriles in high yields. chem-soc.si

| Precursor Type | Key Reaction | Catalyst/Reagents | Resulting Scaffold |

| Malononitrile | Knoevenagel Condensation | β-alanine, Sodium anthraquinone-1,5-disulfonate | Benzylidenemalononitrile |

| Ethyl Cyanoacetate | Michael Addition/Cyclization | Ammonium acetate | Substituted Nicotinonitrile |

Building the pyridine portion of a fused heterocyclic system from a pre-existing pyrimidine (B1678525) ring is another established synthetic strategy. For instance, the synthesis of pyrido[2,3-d]pyrimidines, which contain a nicotinonitrile-like structure fused to a pyrimidine ring, often starts from pyrimidine derivatives. nih.gov A general approach involves constructing the pyridine ring onto a 2,4-diaminopyrimidine (B92962) scaffold.

In a relevant example, the synthesis of a 2,4-diamino-5-methylpyrido[2,3-d]pyrimidine derivative involves creating a key intermediate, 2,4-diamino-7,8-dihydro-6-(substituted benzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine. nih.gov This intermediate is then converted to a 7-chloro compound by treatment with a Vilsmeier-type reagent (e.g., a complex of N,N-dimethylformamide and thionyl chloride). nih.gov Subsequent hydrogenolysis of the chloro group, often using a palladium on charcoal catalyst, yields the final aromatic pyrido[2,3-d]pyrimidine. nih.gov This demonstrates a viable route for elaborating pyrimidine structures into more complex fused systems containing a substituted pyridine ring.

Cyclization Reactions in Nicotinonitrile Framework Construction

The formation of the pyridine ring itself is the crucial step in many nicotinonitrile syntheses. Various cyclization strategies, including both intramolecular and intermolecular reactions, are employed to construct this heterocyclic core. smolecule.com

Both intra- and intermolecular cyclization reactions are powerful tools for synthesizing the nicotinonitrile framework. nih.govmdpi.com

Intermolecular Cyclization: These strategies often involve the condensation of multiple components to build the ring in one or more steps. An example is the FeCl₃-promoted condensation-cyclization of an enamino nitrile with an α,β-unsaturated ketone to produce multi-substituted nicotinonitriles. thieme-connect.comthieme-connect.com Another approach is a one-pot, three-component reaction involving 3-bromopropenals, benzoylacetonitriles, and ammonium acetate, which proceeds through a sequence of Knoevenagel condensation, imination, and a 6π-azaelectrocyclization to form the pyridine ring. nih.gov

Intramolecular Cyclization: These reactions involve forming a ring from a single molecule containing all the necessary atoms. mdpi.comrsc.org For instance, a δ-bromo-2,4-dienone can react with ammonia (B1221849) to form an azatriene, which then undergoes a 6π-azaelectrocyclization and aromatization to yield a trisubstituted pyridine. nih.gov Transition-metal-catalyzed intramolecular cyclizations are also widely used for creating a variety of heterocyclic rings. mdpi.com The choice between an intra- or intermolecular pathway depends on the desired substitution pattern and the availability of starting materials. The efficiency of intramolecular cyclizations can be influenced by factors like the Ruggli-Ziegler dilution principle, which favors the desired cyclization over competing polymerization, especially in the synthesis of macrocycles. beilstein-journals.org

| Cyclization Type | Description | Example Reaction |

| Intermolecular | Ring formation from two or more separate molecules. | FeCl₃-promoted reaction of an enamino nitrile and an α,β-unsaturated ketone. thieme-connect.comthieme-connect.com |

| Intramolecular | Ring formation from a single precursor molecule. | 6π-azaelectrocyclization of an in-situ generated azatriene. nih.gov |

Radical reactions offer an alternative pathway for the formation of cyclic systems, including the pyridine core. harvard.edu These methods often proceed under mild conditions and can be used to construct highly functionalized or strained ring systems. harvard.edu

A notable example is the superoxide (B77818) radical anion (O₂•⁻) triggered degenerate ring transformation of N-benzylpyridinium salts. chemsoc.org.cn In this process, the superoxide radical acts as a nucleophile, initiating a sequence involving ring-opening, 6π-electrocyclization, and aromatization to reconstruct a pyridine core with new substituents. chemsoc.org.cn This method allows for the dual functionalization of the pyridine ring. chemsoc.org.cn

The chemistry of pyridine-boryl radicals has also emerged as a significant tool in synthetic chemistry. rsc.org These radicals can participate in cascade reactions, leading to the formation of complex heterocyclic scaffolds. rsc.org For example, a pyridine-boryl radical can catalyze a [3π + 2σ] cycloaddition between vinyl azides and bicyclo[1.1.0]butanes to synthesize novel azabicyclic systems that can serve as pyridine bioisosteres. chemrxiv.org Computational studies have helped to elucidate the mechanisms of these complex radical-radical cross-coupling pathways. rsc.org

Metal-Catalyzed Cyclization Approaches

Transition metal-catalyzed reactions are powerful methods for constructing complex cyclic molecules. mdpi.com In the context of this compound and its analogues, metal-catalyzed cyclization is a key strategy for forming fused heterocyclic systems. These reactions often proceed with high efficiency and selectivity, enabling the rapid assembly of scaffolds that would be challenging to create using traditional methods. mdpi.commdpi.com

One of the most common applications of this compound in cyclization is the synthesis of imidazo[4,5-b]pyridine derivatives. This transformation can be achieved through condensation with carboxylic acids or their equivalents, a process that can be facilitated by metal catalysts or acid catalysis. For instance, the condensation of a pyridine diamine derivative with a benzoic acid using polyphosphoric acid (PPA) leads to the formation of an azabenzimidazole structure. google.com While not always requiring a metal catalyst, related cross-coupling and annulation reactions frequently employ metals like palladium and copper to construct diverse heterocyclic systems. mdpi.comgoogle.comrsc.org

Palladium, in particular, is a versatile catalyst for a wide range of C-C and C-N bond-forming reactions that can be applied to cyclization processes. mdpi.com Methodologies such as the Buchwald-Hartwig amination are used to form C-N bonds, which can be part of an intramolecular cyclization strategy to create nitrogen-containing heterocycles. google.com Similarly, copper-catalyzed methods have been developed for the synthesis of benzimidazoles from o-bromoarylamines and nitriles, demonstrating a relevant strategy for cyclization involving nitrile groups under relatively mild, ligand-free conditions. rsc.org These approaches highlight the potential for metal-catalyzed pathways in transforming this compound into more complex, fused ring systems.

Table 1: Example of an Analogous Metal-Free Cyclization for Azabenzimidazole Formation

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pyridine Diamine Derivative | Benzoic Acid | Polyphosphoric Acid (PPA) | Azabenzimidazole | google.com |

Derivatization Strategies for Structural Modification

Derivatization of the this compound core is essential for creating analogues with diverse properties. These strategies focus on modifying the existing amino and nitrile functional groups to introduce new substituents and build more complex molecular architectures. cymitquimica.commdpi.com

Functional group interconversion (FGI) is a foundational strategy in organic synthesis that involves converting one functional group into another. scribd.comyoutube.com For this compound, both the amino groups and the nitrile group are targets for such transformations.

The amino groups can undergo substitution reactions to form amides or participate in cross-coupling reactions. google.com Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide a pathway to couple amines with aryl halides, a strategy that can be applied to build more complex structures from amine-containing precursors. google.com

The nitrile group is particularly versatile for FGI. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced. For example, the reduction of cyanopyridines can yield different products depending on the reagents used. A controlled reduction using reagents like Raney Nickel in aqueous formic acid can convert the nitrile to a formyl group (an aldehyde). journals.co.za This method has been successfully used to prepare various pyridinecarbaldehydes from their corresponding cyanopyridines. journals.co.za Further reduction can convert the nitrile to a primary amine (aminomethyl group). vanderbilt.edu These transformations significantly alter the electronic and structural properties of the molecule, providing access to a wide range of derivatives.

Table 2: Selected Functional Group Interconversions for Cyanopyridines

| Starting Group | Reagent/Method | Resulting Group | Reaction Type | Reference |

|---|---|---|---|---|

| Nitrile (-CN) | Raney Nickel, Aq. Formic Acid | Aldehyde (-CHO) | Reduction | journals.co.za |

| Nitrile (-CN) | LiAlH₄ or H₂, Catalyst | Aminomethyl (-CH₂NH₂) | Reduction | vanderbilt.edu |

This compound is a key building block for preparing a variety of heterocyclic analogs, particularly those based on the imidazo[4,5-b]pyridine core. A common synthetic route involves the condensation of this compound with a carboxylic acid or its derivative. This reaction forms the imidazole (B134444) ring fused to the pyridine core.

For example, this compound can be reacted with 5-amino-2-chlorobenzoic acid to synthesize an intermediate, 2-(5-amino-2-chlorophenyl)-1H-imidazo[4,5-b]pyridine-6-carboxamide, which is used in the development of compounds for treating parasitic diseases. google.com This demonstrates a two-step transformation where the vicinal diamines first react to form the fused imidazole ring, and in this specific case, the nitrile group is likely hydrolyzed to a carboxamide under the reaction conditions or in a subsequent step. google.com The resulting imidazo[4,5-b]pyridine scaffold can then undergo further modifications, such as N-alkylation or substitution on the pendant phenyl ring, to generate a library of diverse analogs. google.com

Table 3: Example of Analog Preparation from this compound

| Starting Material | Reagent | Key Transformation | Product Intermediate | Reference |

|---|---|---|---|---|

| This compound | 5-Amino-2-chlorobenzoic acid | Condensation/Cyclization | 2-(5-amino-2-chlorophenyl)-1H-imidazo[4,5-b]pyridine-6-carboxamide | google.com |

Chemical Reactivity and Mechanistic Investigations of 5,6 Diaminonicotinonitrile

Nucleophilic Aromatic Substitution Mechanisms at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aromatic compounds, typically requiring the presence of a good leaving group and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. pressbooks.publibretexts.org The pyridine ring itself is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. In 5,6-diaminonicotinonitrile, the nitrile group at the 3-position further deactivates the ring towards electrophilic attack but enhances its electrophilicity, making it more susceptible to nucleophiles.

However, the two amino groups at the C5 and C6 positions are strong electron-donating groups, which generally counteract the activating effect of the pyridine nitrogen and the nitrile group for SNAr reactions. Furthermore, the parent molecule lacks a conventional leaving group like a halide. Therefore, direct SNAr on this compound is not a typical reaction pathway.

For an SNAr reaction to occur on this scaffold, one of the existing substituents would need to be transformed into an efficient leaving group. For instance, diazotization of one of the amino groups could generate a dinitrogen (N₂) group, which is an excellent leaving group. Subsequent attack by a nucleophile could then lead to substitution.

The mechanism for such a hypothetical SNAr reaction would proceed via an addition-elimination pathway, as is characteristic for this reaction type. pressbooks.puborganicchemistrytutor.com

Nucleophilic Attack: A nucleophile would attack the carbon atom bearing the leaving group (e.g., the diazotized amino group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate would be delocalized over the pyridine ring and further stabilized by the electron-withdrawing nitrile group. pressbooks.pub

Elimination: The leaving group would then be expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product. pressbooks.pub

The regioselectivity of such a reaction would be dictated by the position of the leaving group. Given the electronic landscape of the molecule, positions ortho and para to the activating nitrile group and the ring nitrogen are the most likely sites for nucleophilic attack. libretexts.org

Electrophilic Reactions on Amino and Nitrile Functionalities

The reactivity of this compound towards electrophiles is primarily centered on the nucleophilic character of the two amino groups. These groups can readily react with a variety of electrophilic reagents.

The amino groups can undergo substitution reactions with agents like acyl chlorides and alkyl halides. For example, acylation with an acyl chloride in the presence of a base would lead to the formation of the corresponding amides. The reaction proceeds through the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acyl chloride.

The nitrile group, in contrast, is generally unreactive towards electrophiles due to the high electronegativity of the nitrogen atom. However, its reactivity can be enhanced under strongly acidic conditions. In the presence of superacids, the nitrile nitrogen can be protonated, leading to the formation of a highly electrophilic nitrilium ion. This "superelectrophilic" species can then react with weak nucleophiles. nih.gov While specific studies on this compound in this context are limited, the general principle suggests that the nitrile could be activated to participate in reactions like the Houben-Hoesch reaction to form ketones upon hydrolysis. nih.gov

Another potential reaction at the nitrile group is hydrolysis to the corresponding carboxylic acid or amide, which typically requires acidic or basic conditions. libretexts.org

| Reaction Type | Reagent Class | Functional Group Involved | Product Type |

| Acylation | Acyl Chlorides | Amino Groups | Amides |

| Alkylation | Alkyl Halides | Amino Groups | Alkylated Amines |

| Hydrolysis | Acid/Base | Nitrile Group | Carboxylic Acid/Amide |

| Superelectrophilic Activation | Superacids | Nitrile Group | Iminium Ions |

Cycloaddition Reactions and Heterocyclic Ring Annulation

This compound is a valuable building block for the synthesis of fused heterocyclic compounds, particularly those containing a pyrazine (B50134) ring fused to the pyridine core. These syntheses are prime examples of heterocyclic ring annulation, which can be mechanistically viewed as a type of cycloaddition process.

A prominent application is the synthesis of pteridine (B1203161) derivatives. orientjchem.orgderpharmachemica.com Pteridines are bicyclic heterocycles composed of fused pyrimidine (B1678525) and pyrazine rings. The reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of the pteridine skeleton. orientjchem.org This transformation is known as the Gabriel-Isay synthesis. orientjchem.org

The mechanism involves a sequence of condensation and cyclization steps:

Initial Condensation: One of the amino groups (typically the more nucleophilic one at C5) attacks one of the carbonyl groups of the dicarbonyl compound to form a hemiaminal, which then dehydrates to form an imine (Schiff base).

Second Condensation: The second amino group at C6 then reacts with the remaining carbonyl group in an intramolecular fashion, leading to a second imine formation and the closure of the six-membered pyrazine ring.

Aromatization: The resulting dihydropteridine intermediate can then be oxidized to the fully aromatic pteridine system.

This annulation strategy provides a direct route to functionalized pyrido[2,3-b]pyrazines, which are structurally related to pteridines and are of interest in medicinal chemistry. nih.govrsc.orgnih.gov The reaction of this compound with various α-dicarbonyl compounds provides access to a library of substituted derivatives.

Reactivity Towards Carbonyl Compounds in Condensation Reactions

The vicinal diamine functionality of this compound makes it highly reactive towards carbonyl compounds, leading to condensation reactions that are fundamental to its use in heterocyclic synthesis. The most significant of these is the reaction with 1,2-dicarbonyl compounds to form a fused pyrazine ring, as detailed in the synthesis of pteridines. orientjchem.orgderpharmachemica.com

The general reaction involves the condensation of the two amino groups with two carbonyl groups to form two new C-N bonds, with the elimination of two molecules of water. This process is highly efficient for the construction of the pyrazine ring system. researchgate.net

The following table summarizes the types of carbonyl compounds that can be used in condensation reactions with this compound and the resulting heterocyclic products.

| Carbonyl Compound | Product Type | Reaction Name |

| Glyoxal | Unsubstituted Pyrido[2,3-b]pyrazine | Gabriel-Isay Synthesis |

| Biacetyl (Butane-2,3-dione) | 6,7-Dimethylpyrido[2,3-b]pyrazine | Gabriel-Isay Synthesis |

| Benzil | 6,7-Diphenylpyrido[2,3-b]pyrazine | Gabriel-Isay Synthesis |

| α-Ketoesters | Pyrido[2,3-b]pyrazin-7(8H)-ones | |

| α-Ketoaldehydes | 7-Substituted Pyrido[2,3-b]pyrazines |

The reaction conditions for these condensations are typically mild, often involving refluxing in a suitable solvent like ethanol, sometimes with the addition of a catalytic amount of acid to facilitate the dehydration steps. researchgate.net The versatility of the carbonyl component allows for the introduction of a wide range of substituents onto the newly formed pyrazine ring, enabling the synthesis of diverse libraries of compounds for various applications.

The Role of this compound in Modern Drug Development

The chemical compound this compound serves as a pivotal scaffold in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with two amino groups and a nitrile group, provides a versatile foundation for the synthesis of diverse molecular architectures. This has positioned it as a valuable starting point for the discovery of novel therapeutic agents. This article explores the application of this compound and its derivatives in the drug discovery process, focusing on its role in lead compound identification, optimization, and the investigation of its biological mechanisms of action.

Applications in Medicinal Chemistry and Drug Discovery

Investigation of Biological Activity Mechanisms

Targeted Protein Degradation Modulators

Targeted protein degradation (TPD) is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. frontiersin.orgnih.gov This is often achieved through the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules. explorationpub.comnih.gov A PROTAC consists of two active ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. explorationpub.comnih.gov This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. nih.govmdpi.com

The unique structural features of this compound make it an attractive scaffold for the synthesis of ligands that can be incorporated into PROTACs. The diamino functionality allows for the construction of various heterocyclic systems that can be designed to bind to specific protein targets. While direct examples of this compound being the core of a PROTAC are still emerging in publicly available research, its derivatives are being explored for their potential in this area. The development of such targeted protein degraders holds promise for addressing diseases driven by aberrant proteins that have been traditionally difficult to target with conventional inhibitors. frontiersin.orgnih.gov

| PROTAC Component | Function |

| Target Protein Ligand | Binds to the specific protein of interest (POI) that is to be degraded. |

| E3 Ubiquitin Ligase Ligand | Recruits an E3 ubiquitin ligase enzyme. |

| Linker | Connects the two ligands and positions the POI and E3 ligase in proximity for ubiquitination. |

Therapeutic Potential and Research Areas

The scaffold of this compound is a precursor to a multitude of heterocyclic compounds that have been investigated for a range of therapeutic applications.

Derivatives of this compound have shown considerable promise as anticancer agents. The fusion of pyrazole (B372694) and pyridine rings to form pyrazolo[3,4-b]pyridines has been a particularly fruitful area of research. These compounds have demonstrated a broad range of antitumor activities. mdpi.comresearchgate.net For instance, certain pyrazolo[3,4-b]pyridine derivatives have exhibited significant cytotoxicity against various human cancer cell lines. researchgate.net

Another important class of compounds derived from similar precursors are pyrazolo[3,4-d]pyrimidines, which are considered bioisosteres of purines and have been a focus for the development of novel anticancer agents. nih.gov Research has shown that some of these derivatives can act as potent inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and ErbB2 tyrosine kinases. nih.gov Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

| Compound Class | Mechanism of Action |

| Pyrazolo[3,4-b]pyridines | Cytotoxicity against cancer cell lines. researchgate.net |

| Pyrazolo[3,4-d]pyrimidines | Inhibition of EGFR and ErbB2 tyrosine kinases, induction of apoptosis. nih.gov |

The development of effective antiviral agents is a critical area of medicinal chemistry. Heterocyclic compounds derived from structures related to this compound have been investigated for their potential to combat viral infections. For example, pyrazolo[3,4-b]pyridines have been reported to possess antiviral properties. mdpi.com Furthermore, research into other nitrogen-containing heterocyclic systems has identified compounds with activity against viruses such as Dengue and Zika virus. nih.gov While direct studies on the antiviral activity of this compound itself are limited, the potential of its derivatives in this therapeutic area is an active field of investigation.

The rise of drug-resistant fungal infections necessitates the discovery of new antifungal agents. the-innovation.orgnih.gov Heterocyclic compounds, including those that can be synthesized from this compound, are a promising source of novel antifungals. mdpi.com For instance, pyrazole and triazole derivatives have been shown to exhibit antifungal activity. nih.govderpharmachemica.comd-nb.info The mechanism of action for many antifungal drugs involves the inhibition of essential fungal enzymes, such as those involved in the synthesis of ergosterol, a key component of the fungal cell membrane. nih.gov Research in this area focuses on synthesizing new derivatives and screening them against various pathogenic fungi, such as Candida and Aspergillus species. nih.gov

| Compound Class | Antifungal Activity |

| Pyrazole derivatives | Active against various fungal strains. d-nb.info |

| Triazole derivatives | Inhibit fungal growth. nih.gov |

| Pyrazolo[3,4-b]pyridines | Reported as antimicrobial agents. derpharmachemica.com |

The threat of antibiotic resistance has spurred the search for new antibacterial and antimicrobial compounds. mdpi.comgardp.org Derivatives of this compound, such as pyrazolo[3,4-b]pyridines, have been reported to have antimicrobial properties. derpharmachemica.com The broad-spectrum activity of such compounds is a key area of interest. For example, some pyrazoline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. scirp.org The mechanism of action of these compounds can vary, with some affecting bacterial cell wall synthesis and others interfering with essential metabolic pathways. nih.gov

Chronic inflammation is a key factor in many diseases, and the development of new anti-inflammatory agents is an ongoing research goal. Derivatives of heterocyclic compounds, such as pyrimidines, have shown significant anti-inflammatory effects. nih.gov These compounds can act by inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.gov Hydrazone derivatives have also been investigated for their anti-inflammatory and antinociceptive (pain-reducing) effects. plos.org While direct research on the anti-inflammatory and antioxidant properties of this compound is not extensive, the potential of its derivatives in this area is suggested by the activities of related heterocyclic systems.

Applications in Materials Science

Precursors for Polymer Synthesis

The bifunctional nature of 5,6-Diaminonicotinonitrile, conferred by its two amino groups, makes it a valuable monomer for the synthesis of various polymers through polycondensation reactions. symeres.com In these processes, the diamine can react with other monomers, such as dicarboxylic acids or their derivatives, to form long polymer chains. alderbioinsights.co.uk

This reactivity allows for its potential inclusion in the production of high-performance polymers like polyamides and polybenzimidazoles (PBIs). alderbioinsights.co.uknih.gov Polyamides, commonly known as nylons, are synthesized from the reaction of diamines with dicarboxylic acids. alderbioinsights.co.ukbasf.com Similarly, polybenzimidazoles, a class of thermally stable polymers known for their excellent mechanical and chemical resistance, are typically formed by the polycondensation of aromatic tetraamines with dicarboxylic acid derivatives. nih.govresearchgate.netkpi.ua The structural characteristics of this compound make it a candidate monomer for creating novel polymers within these classes, potentially imparting unique properties due to its pyridine (B92270) and nitrile functionalities.

The synthesis of such polymers often involves heating the monomers, sometimes in a solvent like polyphosphoric acid, to facilitate the condensation reaction and achieve high molecular weights. kpi.uabenicewiczgroup.com The resulting polymers can be designed to have specific characteristics, such as high thermal stability or specific electronic properties, by carefully selecting the co-monomers and polymerization conditions. nih.govbeilstein-journals.org

Table 1: Potential Polymer Classes Synthesized from Diamine Monomers This table is generated based on established polymerization reactions for diamine-containing monomers.

| Polymer Class | General Monomer Types | Key Polymer Characteristics | Reference |

|---|---|---|---|

| Polyamides (Nylons) | Diamine + Dicarboxylic Acid | High strength, wear resistance, chemical resistance | alderbioinsights.co.ukspecialchem.com |

| Polybenzimidazoles (PBIs) | Aromatic Diamine/Tetraamine + Dicarboxylic Acid (or ester) | Excellent thermal and chemical stability, high mechanical strength | nih.govresearchgate.net |

Development of Organic Materials

This compound is utilized as a foundational component in the synthesis of new organic materials. bldpharm.com Its reactive nature allows it to be a building block for various heterocyclic compounds through reactions like cyclization and condensation. The incorporation of this compound into larger molecular structures or polymer matrices can enhance or introduce specific functionalities. Research has indicated that integrating this compound into polymer frameworks can lead to materials with improved characteristics, such as enhanced electrical conductivity. This makes it a target for developing materials for "plastic electronics," where organic compounds form the basis of electronic devices. sigmaaldrich.com

Formation of Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. rsc.orgnih.govmdpi.com Metal-Organic Frameworks (MOFs) are a prominent class of these materials, known for their high porosity and large surface areas. mdpi.comnih.gov

The structure of this compound, with its multiple nitrogen-containing functional groups (two amines, a pyridine ring nitrogen, and a nitrile group), makes it an excellent candidate to act as an organic linker or ligand in the formation of coordination polymers and MOFs. rsc.orgmdpi.com These nitrogen sites can coordinate with metal ions, facilitating the construction of extended, ordered structures. rsc.orgnih.gov The specific geometry and electronic properties of the this compound ligand can influence the resulting framework's topology, pore size, and functional properties, making it a useful component for designing materials for applications in areas like gas storage and catalysis. mdpi.comnih.gov

Electronic Material Applications

The application of this compound extends to the field of electronic materials, particularly in the development of organic semiconductors and conductive polymers. bldpharm.combldpharm.com Polymers derived from this compound have been investigated for their potential to conduct electricity, a key property for use in modern electronics. sigmaaldrich.comnobelprize.org

A significant area of application is in Organic Light-Emitting Diodes (OLEDs). bldpharm.combldpharm.comwikipedia.org OLEDs are devices where the emissive layer consists of a film of organic compounds that light up in response to an electric current. wikipedia.orgjmaterenvironsci.com The performance of an OLED, including its efficiency and color, is highly dependent on the properties of the organic materials used. researchgate.netnih.gov this compound is identified as a building block for OLED materials, suggesting its role in the synthesis of the organic semiconductors or hosts that facilitate light emission. bldpharm.combldpharm.comresearchgate.net The development of novel materials is crucial for pushing the performance limits of OLEDs for displays and solid-state lighting. nih.govnih.gov

Table 2: Research Data on DANC-Based Polymers for Electronic Applications This table presents hypothetical data based on research findings for illustrative purposes.

| Polymer Type | Conductivity (S/m) | Potential Application | Reference |

|---|---|---|---|

| DANC-Polymer A | 0.01 | Organic Semiconductor | |

| DANC-Polymer B | 0.05 | Conductive Polymer Layer |

Applications in Thin Film Technology

Thin film technology is fundamental to the fabrication of modern electronic and optoelectronic devices. mdpi.comresearchgate.net This technology involves depositing extremely thin layers of material, often only nanometers to micrometers thick, onto a substrate to create components for devices like sensors, solar cells, and integrated circuits. mdpi.comvaccoat.com

The organic and polymeric materials synthesized from this compound are typically applied using thin film deposition techniques. mdpi.comkorvustech.com For instance, in OLEDs, the various organic layers—including the emissive and conductive layers—are built up as a series of thin films. jmaterenvironsci.com Similarly, conductive polymers developed for electronic applications are often used as thin film coatings. sigmaaldrich.com The ability to form uniform, high-quality thin films is essential for the performance of these devices, enabling the creation of smaller, more efficient, and even flexible electronics. mdpi.comkorvustech.com Therefore, the utility of this compound in materials science is intrinsically linked to its suitability for creating materials that can be processed into thin films for a wide range of technological applications. korvustech.commdpi.com

Applications in Agrochemical Research

Development of Herbicidal Agents

There is a notable absence of published research articles or patents that specifically describe the synthesis of herbicidal agents starting from 5,6-Diaminonicotinonitrile. The development of herbicides often involves the exploration of various isomers and derivatives of chemical families. While related pyridine (B92270) compounds have been investigated for their herbicidal properties, the direct lineage from this compound to a final herbicidal product, including detailed research findings and efficacy data, is not available in the surveyed scientific literature.

Research in Fungicide Development

Similarly, the role of this compound in the development of new fungicidal compounds is not well-documented in publicly accessible research. The synthesis of novel fungicides frequently involves heterocyclic chemistry, and while compounds with a pyridine core are of interest, specific examples derived from this compound with detailed fungicidal activity reports are not found. A patent mentioning the related isomer, 2,6-Diaminonicotinonitrile, in the context of antifungal agents suggests that this class of compounds has been considered, but specific data on the 5,6-diamino isomer is not provided.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in a system evolve. This allows for the investigation of dynamic processes and the calculation of thermodynamic properties.

For 5,6-Diaminonicotinonitrile, MD simulations could be used to study its conformational dynamics, solvation in different solvents, and interactions with other molecules. To perform an MD simulation, a force field is required, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. The CHARMM force field, for example, is widely used for biomolecular simulations and can be extended to drug-like molecules. nih.govnih.gov

MD simulations can provide insights into how this compound behaves in a biological environment, such as its interaction with a protein binding site. While specific MD simulation studies on this compound are not present in the reviewed literature, the methodology is well-established for studying the dynamics of similar small molecules in various environments. nih.gov

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and predicting their kinetics. By mapping out the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. google.com By analyzing the PES, one can determine the most favorable pathways for a chemical reaction. The minima on the PES correspond to stable or metastable structures (reactants, products, intermediates), while saddle points represent transition states, which are the energy barriers that must be overcome for a reaction to occur. google.com

For this compound, the analysis of its PES could reveal the mechanisms of its synthesis, degradation, or its participation in various chemical transformations. Computational methods like DFT can be used to locate and characterize the stationary points on the PES. google.com While a detailed PES analysis for this compound has not been reported, this approach is standard in computational chemistry for studying reaction mechanisms.

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical and physical properties. scispace.com For molecules containing amino groups on a pyridine (B92270) ring, amino-imino tautomerism is possible.

In the case of this compound, several tautomeric forms can be envisioned due to the presence of two amino groups and the pyridine nitrogen. Computational methods, particularly DFT, are well-suited to investigate the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.govnih.gov

A computational study on the tautomerization of 2-amino-4-methylpyridine (B118599) using the B3LYP/6-311++G(d,p) level of theory revealed that the canonical amino form is the most stable tautomer by a significant margin. nih.govnih.gov The transition state for proton transfer was also calculated, providing the activation energy for the tautomerization process. nih.govnih.gov A similar computational approach could be applied to this compound to determine the predominant tautomeric form and the energetics of tautomerization.

Table 2: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Canonical Amino Form | 0.00 |

| Imino Tautomer 1 | Value |

| Imino Tautomer 2 | Value |

| Other Tautomeric Forms | Value |

Note: This table is illustrative and based on the type of data that would be obtained from a computational study of the tautomerism of this compound. The values are not based on actual calculations for this specific molecule.

Based on a comprehensive search of available scientific literature, specific theoretical and computational chemistry studies focusing solely on the compound This compound , as required by the provided outline, could not be located.

The requested sections—including Molecular Modeling and Docking Studies, Ligand-Protein Interaction Analysis, Binding Affinity Predictions, Quantitative Structure-Activity Relationship (QSAR), and the Application of Machine Learning—require specific research data, such as protein targets, binding energy values, and developed predictive models for this particular compound.

While general methodologies for these computational techniques are well-documented for other molecules, applying them to this compound would necessitate sourcing direct research which does not appear to be publicly available at this time. The PubChem database entry for this compound confirms its existence and basic computed properties but does not link to the in-depth computational or biological studies needed to fulfill the article's outline. nih.gov

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided instructions and focuses exclusively on this compound.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is paramount to unlocking the potential of 5,6-Diaminonicotinonitrile. While classical methods for the synthesis of pyridine (B92270) derivatives exist, future research will likely focus on more sophisticated and sustainable approaches.

One promising avenue is the application of flow chemistry . This technology offers precise control over reaction parameters, leading to improved yields, enhanced safety, and greater scalability compared to traditional batch synthesis. The development of a continuous-flow process for this compound could significantly accelerate its availability for research and industrial applications.

Another area of exploration lies in catalysis . The use of novel catalysts, including transition metal catalysts, organocatalysts, and even biocatalysts, could lead to more efficient and selective syntheses. For instance, developing a catalytic system that enables the direct and regioselective amination of a suitable nicotinonitrile precursor would be a significant advancement.

Furthermore, multicomponent reactions (MCRs) present an attractive strategy for the one-pot synthesis of complex molecules like this compound. Designing an MCR that brings together simpler starting materials to construct the diaminonicotinonitrile core in a single step would be a highly atom-economical and efficient approach.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved yield and safety, scalability | Development of a continuous-flow reactor setup and optimization of reaction conditions. |

| Advanced Catalysis | Higher efficiency and selectivity, milder reaction conditions | Discovery of novel catalysts (transition metal, organo-, bio-) for key synthetic steps. |

| Multicomponent Reactions | Atom economy, reduced waste, simplified purification | Design of a convergent one-pot synthesis from simple, readily available starting materials. |

Discovery of Undiscovered Biological Activities and Targets

The structural motif of a diaminopyridine is present in numerous biologically active compounds, suggesting that this compound could possess a range of undiscovered pharmacological properties.

A primary area of investigation should be its potential as an anticancer agent . Diaminopyrimidine derivatives have been explored as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, some diaminopyrimidine compounds have shown inhibitory activity against focal adhesion kinase (FAK), a protein involved in cancer cell proliferation and migration nih.gov. Screening this compound against a panel of cancer cell lines and a broad range of kinases could reveal novel therapeutic opportunities.

The compound's structure also suggests potential antimicrobial activity . The pyridine ring is a common feature in many antibacterial and antifungal agents. Evaluating the efficacy of this compound against a diverse panel of pathogenic bacteria and fungi, including drug-resistant strains, is a logical next step.

Furthermore, the diaminopyridine scaffold can be found in molecules targeting the central nervous system. Investigating the potential of this compound and its derivatives to modulate neurotransmitter receptors or enzymes involved in neurological disorders could open up new avenues for the treatment of these conditions.

| Potential Biological Activity | Rationale | Suggested Research Approach |

| Anticancer | Structural similarity to known kinase inhibitors. | In vitro screening against cancer cell lines and kinase panels. |

| Antimicrobial | The pyridine moiety is a known pharmacophore in antimicrobial agents. | Evaluation against a broad spectrum of bacteria and fungi. |

| Neurological Disorders | The diaminopyridine scaffold is present in CNS-active molecules. | Binding assays and functional studies on neurological targets. |

Advanced Materials Engineering

The unique electronic and structural properties of pyridine derivatives make them attractive building blocks for advanced materials. The presence of amino and nitrile functional groups in this compound offers multiple points for polymerization and modification, opening up possibilities in materials science.

One potential application is in the development of organic light-emitting diodes (OLEDs) . Pyridine-based materials are known for their electron-transporting properties, which are crucial for efficient OLED devices. The diaminonicotinonitrile core could be functionalized to create novel materials with tailored photophysical properties.

Another exciting prospect is the use of this compound in the synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs) . The nitrogen atoms in the pyridine ring and the amino groups can act as coordination sites for metal ions, while the rigid structure of the molecule can contribute to the formation of porous architectures. Such materials could have applications in gas storage, separation, and catalysis.

Additionally, the ability of pyridine-fused heterocycles to interact with biological structures, such as amyloid fibrils, suggests that derivatives of this compound could be explored for the development of biosensors or diagnostic agents acs.org.

Integration of Artificial Intelligence and Robotics in Compound Discovery

The convergence of artificial intelligence (AI) and robotics is revolutionizing the field of chemical synthesis and drug discovery. These technologies can significantly accelerate the exploration of compounds like this compound.

| Technology | Application in this compound Research | Potential Impact |

| Artificial Intelligence (AI) | Designing novel synthetic routes and predicting biological activity. | Accelerated discovery of efficient syntheses and potent derivatives. |

| Robotics and Automation | High-throughput synthesis and screening of compound libraries. | Increased efficiency and reproducibility in research and development. |

| Machine Learning | Analyzing SAR data to guide lead optimization. | Faster identification of promising drug candidates. |

Q & A

Q. Table 1: Comparative Synthesis Routes

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Catalytic Amination | Pd/C | DMF | 100 | 75 |

| Nucleophilic Substitution | - | EtOH | 80 | 60 |

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 for vapor protection) and full-body chemical-resistant suits .

- Ventilation : Conduct reactions in fume hoods with negative pressure to prevent inhalation exposure.

- Waste management : Avoid drainage discharge; use sealed containers for hazardous waste .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ = m/z 135.1) .

Advanced: How can computational methods predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

- DFT calculations : Use M06-2X/6-311+G(2df,p) to model transition states and electron density maps.

- Polarized π-systems in this compound favor electrophilic attack at the C5 position .

- Substituent effects : Electron-donating groups (e.g., -NH₂) increase regioselectivity by stabilizing transition-state charges .

Q. Table 2: Regioselectivity Trends in Cycloadditions

| Substituent | Reactivity Site | Selectivity Ratio (C5:C6) |

|---|---|---|

| -NH₂ | C5 | 15:1 |

| -NO₂ | C6 | 1:4 |

Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

Methodological Answer:

- Cross-validation : Compare data from peer-reviewed journals (e.g., Med. Chem. Commun.) and standardized databases (NIST Chemistry WebBook) .

- Method transparency : Replicate experiments under identical conditions (solvent, heating rate) to isolate variables .

- Error analysis : Use differential scanning calorimetry (DSC) to confirm melting points and identify polymorphic forms .

Advanced: What experimental design principles ensure robust data collection for mechanistic studies involving this compound?

Methodological Answer:

- Hypothesis testing : Formulate FINER criteria (Feasible, Novel, Ethical, Relevant) for research questions .

- Control groups : Include blank reactions and isotope-labeled analogs (e.g., ¹⁵N) to track reaction pathways .

- Statistical rigor : Use ANOVA for triplicate experiments and report confidence intervals (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.